molecular formula C17H18N2O5S B352587 Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate CAS No. 876900-85-5

Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate

Cat. No.: B352587
CAS No.: 876900-85-5
M. Wt: 362.4g/mol
InChI Key: KBUHJGDMSYVURP-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate is a compound that belongs to the class of thiazolidinediones . Thiazolidinediones are sulfur-containing pentacyclic compounds that are widely found throughout nature in various forms . They are present in numerous biological compounds and have been associated with a range of biological activities, including antidiabetic, antimicrobial, anticonvulsant, antiviral, anticancer, anti-inflammatory, antioxidant, and anti-HIV activities .


Synthesis Analysis

The synthesis of thiazolidinediones, such as this compound, often involves the reaction of thiourea with maleic anhydride in hydrochloric acid . The compounds are then characterized using spectral techniques .

Future Directions

Thiazolidinediones, such as Ethyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate, have the potential to be developed as partial PPAR-γ agonists . They possess promising antidiabetic activity comparable with the standard drug rosiglitazone . Future research could focus on further investigating the antidiabetic properties of these compounds .

Properties

IUPAC Name

ethyl 4-[[2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-3-9-19-15(21)13(25-17(19)23)10-14(20)18-12-7-5-11(6-8-12)16(22)24-4-2/h3,5-8,13H,1,4,9-10H2,2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUHJGDMSYVURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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